molecular formula C10H13NO B1318987 1-methoxy-2,3-dihydro-1H-inden-2-amine CAS No. 1118787-22-6

1-methoxy-2,3-dihydro-1H-inden-2-amine

Cat. No. B1318987
M. Wt: 163.22 g/mol
InChI Key: DMICMWRZNBCKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “1-methoxy-2,3-dihydro-1H-inden-2-amine” consists of a methoxy group attached to the first carbon of a 2,3-dihydro-1H-inden-2-amine .


Physical And Chemical Properties Analysis

“1-methoxy-2,3-dihydro-1H-inden-2-amine” has a predicted boiling point of 277.6±40.0 °C and a predicted density of 1.087±0.06 g/cm3 . It also has a predicted pKa of 9.33±0.20 .

Scientific Research Applications

Antimycobacterial Activity

1-Methoxy-2,3-dihydro-1H-inden-2-amine and its derivatives have demonstrated significant antimycobacterial activity. Kumar et al. (2013) synthesized a series of these compounds and found that they exhibit low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, including drug-sensitive and multidrug-resistant strains. Notably, some compounds significantly reduced colony-forming units in infected mouse macrophages and inhibited the growth of M. tuberculosis in mice. This suggests potential for treating tuberculosis infections (Kumar et al., 2013).

Asymmetric Hydrogenation

The compound and its derivatives are used in asymmetric hydrogenation processes. Maj et al. (2016) conducted asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and its derivatives to produce optically active amines. They utilized rhodium and iridium catalysts, achieving high conversions with moderate enantiomeric excesses. This process is significant in the synthesis of chiral amines, which are important in pharmaceutical chemistry (Maj et al., 2016).

Sigma Receptor and EBP Site Binding

Berardi et al. (2001) explored the sigma receptor subtypes structure-affinity relationships using derivatives of 1-methoxy-2,3-dihydro-1H-inden-2-amine. They found that these compounds showed high affinity for sigma(1) receptors and the EBP (Delta(8)-Delta(7) sterol isomerase) site, which could be relevant for understanding the molecular interactions of these receptors and for the development of new drugs (Berardi et al., 2001).

Chiral Discrimination by NMR

S. Miyano et al. (1989) utilized axially chiral 2'-methoxy-1,1'-binaphthyl-2-carboxylic acid for the discrimination of enantiomeric alcohols and amines by 1H NMR. This method, which involves the use of Eu(fod)3, allows for the determination of enantiomeric purities and the assignment of absolute configurations of alcohols and amines, showcasing the utility of 1-methoxy-2,3-dihydro-1H-inden-2-amine in chiral analysis (Miyano et al., 1989).

Catalytic Amination Studies

Bassili and Baiker (1990) investigated the catalytic amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst. This study revealed significant selectivity in producing 2-amino-1-methoxypropane and shed light on the reaction mechanisms and parameters influencing product distribution (Bassili & Baiker, 1990).

properties

IUPAC Name

1-methoxy-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMICMWRZNBCKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methoxy-2,3-dihydro-1H-inden-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.